molecular formula C15H18ClN5O4S B2907775 2-chloro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide CAS No. 2034270-47-6

2-chloro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2907775
CAS No.: 2034270-47-6
M. Wt: 399.85
InChI Key: GBJXRQWTIGIFAX-UHFFFAOYSA-N
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Description

This compound is a derivative of chlorsulfuron, a sulfonylurea compound . Chlorsulfuron is an ALS (acetolactate synthase) inhibitor herbicide .


Synthesis Analysis

The synthesis of this compound involves catalytic protodeboronation of alkyl boronic esters using a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The empirical formula of the compound is C12H12O4N5SCL . The structural formula is 2-Chloro-N[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)aminocarbonyl]-benzenesulfonamide .


Chemical Reactions Analysis

The degradation of chlorsulfuron in acidic and alkaline soils was evaluated using plant bioassay and high-performance liquid chromatography (HPLC) radiotracer techniques . In addition to microbial breakdown, chemical hydrolysis was an important factor in the disappearance of chlorsulfuron from soil .


Physical and Chemical Properties Analysis

The compound has a density of 1.48, a melting point of 174-178 °C, and a vapour pressure of 3×10-6 mPa at 25 °C . Its partition coefficient (n-octanol and water) is logP = -0.99 at pH 7 . It has a pKa of 3.6 , and its solubility in water is 587 ppm at pH 5 and 3.18 g/100g at pH 7 (both at 25 °C) .

Mechanism of Action

Target of Action

Similar compounds have been reported to be highly reactive peptide coupling agents . They are often used in the synthesis of peptides, suggesting that their targets could be specific amino acid residues or peptide bonds in biological systems.

Mode of Action

The compound is a derivative of 2-chloro-4,6-dimethoxy-1,3,5-triazine, which is known to be a highly reactive peptide coupling agent It likely interacts with its targets by forming covalent bonds, leading to the formation or modification of peptides

Pharmacokinetics

Similar compounds are known to be stable and highly reactive, suggesting that they may have good bioavailability and could be distributed widely in the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity and stability could be influenced by factors such as pH and temperature . Additionally, the presence of other molecules in the environment, such as other reactants or inhibitors, could also affect the compound’s action.

Safety and Hazards

The acute oral LD50 for male rats is 5545 mg/kg, and for female rats, it is 6293 mg/kg . The acute percutaneous LD50 for rabbits is 2500 mg/kg . It is a mild eye irritant and is non-irritating and non-sensitising to skin . It should not be applied in areas where the roots of desirable trees and/or shrubs may extend unless injury or loss can be tolerated .

Future Directions

The catalytic protodeboronation of alkyl boronic esters utilizing a radical approach, paired with a Matteson–CH2– homologation, allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable but unknown transformation, indicating potential future directions for research and application .

Properties

IUPAC Name

2-chloro-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5O4S/c1-24-15-19-13(18-14(20-15)21-6-8-25-9-7-21)10-17-26(22,23)12-5-3-2-4-11(12)16/h2-5,17H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJXRQWTIGIFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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